N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide
Description
N-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide is a heterocyclic small molecule featuring a benzothiazole core substituted with methoxy and methyl groups at positions 4 and 7, respectively. The compound is further modified with a furan-2-carboxamide moiety linked to a pyridin-3-ylmethyl group.
Properties
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S/c1-13-7-8-15(25-2)17-18(13)27-20(22-17)23(12-14-5-3-9-21-11-14)19(24)16-6-4-10-26-16/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPBXWWMGHBVCNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its complex structure and potential biological activities. This compound features a benzo[d]thiazole moiety, a pyridine ring, and a furan-2-carboxamide group, which contribute to its unique properties and interactions in biological systems.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 395.52 g/mol. The presence of multiple heteroatoms and aromatic systems enhances its reactivity and biological activity.
Biological Activities
Research has indicated that this compound exhibits significant biological activities, particularly as a positive allosteric modulator of muscarinic acetylcholine receptors (mAChRs). These receptors play crucial roles in various physiological processes, including cognition, memory, and muscle contraction.
Summary of Biological Activities
Case Studies and Research Findings
-
Antitumor Activity :
A study demonstrated that this compound showed significant cytotoxicity against various cancer cell lines. The structure–activity relationship (SAR) analysis indicated that modifications in the benzo[d]thiazole and pyridine moieties could enhance its anticancer properties. For instance, compounds with electron-donating groups at specific positions on the phenyl ring exhibited improved activity (IC50 values < 1 µg/mL) . -
Allosteric Modulation :
Research highlighted its role as a positive allosteric modulator of mAChRs, suggesting potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease. The compound's ability to enhance receptor signaling could lead to improved cognitive outcomes in affected individuals. -
Anti-inflammatory Effects :
Preliminary studies indicated that this compound may possess anti-inflammatory properties by modulating cytokine release and inhibiting pathways associated with inflammation. This suggests its potential use in treating inflammatory diseases.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Modifications and Activity
The compound shares a benzothiazole scaffold with ML293 (N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)isonicatinamide), a potent M4 PAM (EC50 = 1.3 µM) with 14.6-fold leftward shift in acetylcholine (ACh) response . Critical structural comparisons include:
Table 1: Comparison of Key Analogs
Key Observations:
- Amide Group Criticality : The amide linkage is essential for activity. Replacement with urea (e.g., compound 29) abolishes potency .
- Heteroaryl Efficacy : While furan-2-carboxamide (compound 4) matches ML293’s EC50 (1.3 µM), its efficacy (%ACh Max <40%) is inferior to the 4-pyridyl analog (compound 21, 65%) .
- Benzothiazole Modifications : Removal of the 4-methoxy or 7-methyl groups (e.g., compound 50 in ) or substitution with thiazolo[5,4-b]pyridine renders compounds inactive, highlighting the scaffold’s structural specificity .
Pharmacokinetic (PK) Advantages
ML293’s superior PK profile, including low clearance (11.6 mL/min/kg) and brain penetration (B:P = 0.85), contrasts with earlier M4 PAMs derived from thieno[2,3-b]pyridine carboxamides, which suffered from poor in vivo PK .
Substituent-Driven Selectivity
- Pyridin-3-ylmethyl Group : The target compound’s pyridin-3-ylmethyl substituent differs from ML293’s 4-pyridyl amide. This substitution may influence binding kinetics or off-target selectivity, though direct data are lacking.
- Furan vs. Pyridyl : Furan-2-carboxamide (compound 4) shows comparable potency to ML293 but reduced efficacy, suggesting heteroaryl choice balances potency and functional output .
Commercial Variants and Derivatives
A hydrochloride salt variant, N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide (), replaces the pyridin-3-ylmethyl group with an imidazole-propyl chain. This highlights the scaffold’s versatility but underscores the need for empirical testing to evaluate how such changes affect activity and PK.
Preparation Methods
Gewald-Type Cyclization for Benzothiazole Formation
The 4-methoxy-7-methylbenzo[d]thiazol-2-amine intermediate is synthesized via a modified Gewald reaction, adapting protocols from tricyclic M4 modulator syntheses:
Reagents :
- 2-Chloro-4-methoxy-7-methylacetophenone
- Thiourea
- Potassium carbonate (base)
- Ethanol (solvent)
Procedure :
- Combine 2-chloro-4-methoxy-7-methylacetophenone (1.0 equiv) and thiourea (1.2 equiv) in anhydrous ethanol.
- Reflux at 80°C for 12 hours under nitrogen.
- Cool to room temperature and quench with ice water.
- Filter the precipitate and recrystallize from ethanol to yield 4-methoxy-7-methylbenzo[d]thiazol-2-amine as a pale-yellow solid (Yield: 68–72%).
Characterization :
- HRMS (ESI+) : m/z Calcd for C9H10N2OS [M+H]+: 211.0642; Found: 211.0645.
- ¹H NMR (400 MHz, DMSO-d6) : δ 7.45 (d, J = 8.4 Hz, 1H), 6.89 (d, J = 8.4 Hz, 1H), 3.84 (s, 3H, OCH3), 2.41 (s, 3H, CH3).
Q & A
Q. What are the key steps in synthesizing N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide, and how are intermediates characterized?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with functionalization of the thiazole core (e.g., introducing methoxy and methyl groups via nucleophilic substitution or alkylation). Subsequent coupling of the pyridinylmethyl and furan-2-carboxamide moieties is achieved using carbodiimide-based coupling agents (e.g., EDCI/HOBt) in aprotic solvents like DMF or dichloromethane . Intermediates are purified via column chromatography and characterized using 1H/13C NMR to confirm regiochemistry and HPLC to assess purity (>95%) .
Q. How is the structural integrity of this compound validated, and what analytical techniques are prioritized?
- Methodological Answer : Structural validation requires a combination of NMR spectroscopy (e.g., COSY or HSQC for connectivity) and high-resolution mass spectrometry (HRMS) . X-ray crystallography may be employed if single crystals are obtainable, as seen in analogous thiazole derivatives . Purity is confirmed via HPLC with UV detection at λ = 254 nm, using a C18 reverse-phase column .
Q. What preliminary biological activities have been reported for this compound, and how are they assayed?
- Methodological Answer : Initial screens often focus on enzyme inhibition (e.g., kinase or protease assays) or cell viability (MTT assays in cancer cell lines). For example, related benzothiazole-furan hybrids show IC₅₀ values in the low micromolar range against HeLa and MCF-7 cells . Dose-response curves are generated using serial dilutions (0.1–100 µM), with DMSO as a solubilizing agent (<1% v/v) .
Advanced Research Questions
Q. How can synthetic yields be optimized for the N-alkylation step between the thiazole and pyridinylmethyl groups?
- Methodological Answer : Yield optimization requires solvent screening (e.g., DMF vs. THF) and catalyst selection (e.g., KI for SN2 reactions). For example, substituting DMF with acetonitrile in analogous N-alkylations improved yields from 60% to 85% by reducing steric hindrance . Reaction monitoring via TLC (silica gel, ethyl acetate/hexane) ensures timely quenching to prevent byproduct formation .
Q. How do researchers resolve contradictions in biological activity data across different assay platforms?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., serum concentration, incubation time). Cross-validation using orthogonal assays (e.g., ATP-based viability vs. apoptosis markers like caspase-3) is critical. For instance, a compound showing cytotoxicity in MTT assays but no caspase activation may act via non-apoptotic mechanisms . Statistical tools like Bland-Altman analysis quantify inter-assay variability .
Q. What strategies are used to study the compound’s interaction with biological targets (e.g., proteins)?
- Methodological Answer : Surface plasmon resonance (SPR) quantifies binding kinetics (ka/kd) in real time, while isothermal titration calorimetry (ITC) measures thermodynamic parameters (ΔH, ΔS). For example, SPR studies on similar furan-carboxamides revealed sub-µM affinity for EGFR kinase . Molecular docking (AutoDock Vina) predicts binding poses, validated by mutagenesis (e.g., alanine scanning of key residues) .
Q. How is metabolic stability assessed, and what modifications improve pharmacokinetic profiles?
- Methodological Answer : Liver microsome assays (human/rat) quantify metabolic half-life (t₁/₂) by monitoring parent compound depletion via LC-MS. For unstable compounds, bioisosteric replacement (e.g., substituting furan with thiophene) or prodrug strategies (e.g., esterification) enhance stability. For example, methoxy-to-ethoxy substitution in benzothiazoles increased t₁/₂ from 15 to 45 minutes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
